molecular formula C6H8N4 B1586733 5-Methylpyrazine-2-carboximidamide CAS No. 725234-33-3

5-Methylpyrazine-2-carboximidamide

Cat. No.: B1586733
CAS No.: 725234-33-3
M. Wt: 136.15 g/mol
InChI Key: QABMWLCUGMXHHK-UHFFFAOYSA-N
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Description

5-Methylpyrazine-2-carboximidamide is a chemical compound with the molecular formula C6H8N4 . It has an average mass of 136.154 Da and a monoisotopic mass of 136.074890 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring with a methyl group at the 5th position and a carboximidamide group at the 2nd position .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.

Scientific Research Applications

Pharmaceutical Intermediate

5-Methylpyrazine-2-carboxylic acid, closely related to 5-Methylpyrazine-2-carboximidamide, is an important pharmaceutical intermediate. Its synthesis methods, including chemical, electrochemical, and microbial synthesis, have been reviewed, with chemical synthesis being the most widely used method among these. This compound's role as an intermediate is crucial in the development of hypoglycemic agents and lipid-lowering drugs (Bai Jin-quan, 2013).

Bioconversion to Antituberculous Agents

Bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336 is another application. This process yields a versatile building block for synthesizing new antituberculous agents, highlighting its importance in pharmaceutical research (M. Wieser, K. Heinzmann, A. Kiener, 1997).

Biocatalytic Production Processes

A study developed a whole-cell biocatalytic process for the efficient synthesis of 5-Methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine. This process involved optimizing reaction conditions and genetic engineering of Escherichia coli, leading to high-yield and plasmid-free production. Such advancements pave the way for the commercial production of this compound in an environmentally friendly manner (Liuyan Gu et al., 2020).

Biochemical Analysis

Biochemical Properties

5-Methylpyrazine-2-carboximidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. These interactions often involve hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the oxidative stress response, thereby altering cellular metabolism and enhancing the cell’s ability to cope with oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic functions and reducing oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Properties

IUPAC Name

5-methylpyrazine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-4-2-10-5(3-9-4)6(7)8/h2-3H,1H3,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABMWLCUGMXHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375000
Record name 5-methylpyrazine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725234-33-3
Record name 5-methylpyrazine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 725234-33-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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